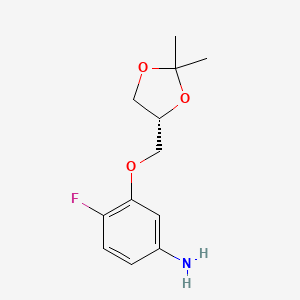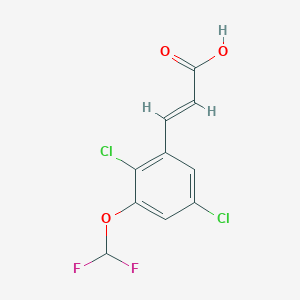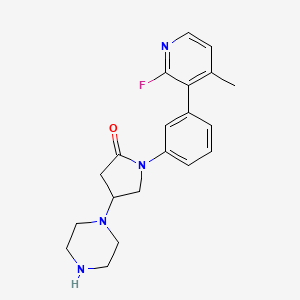
1-(3-(2-Fluoro-4-methylpyridin-3-yl)phenyl)-4-(piperazin-1-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(2-Fluoro-4-methylpyridin-3-yl)phenyl)-4-(piperazin-1-yl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidin-2-one core, substituted with a piperazin-1-yl group and a phenyl ring that is further substituted with a 2-fluoro-4-methylpyridin-3-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2-Fluoro-4-methylpyridin-3-yl)phenyl)-4-(piperazin-1-yl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidin-2-one Core: This can be achieved through cyclization reactions involving appropriate starting materials such as amino acids or their derivatives.
Substitution with Piperazine: The pyrrolidin-2-one core can be reacted with piperazine under suitable conditions, often involving the use of a base and a solvent like dichloromethane.
Introduction of the Phenyl Ring: The phenyl ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate aryl halides and palladium catalysts.
Substitution on the Phenyl Ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
1-(3-(2-Fluoro-4-methylpyridin-3-yl)phenyl)-4-(piperazin-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the functional groups on the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the phenyl or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like alkyl, aryl, or halogen atoms.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(3-(2-Fluoro-4-methylpyridin-3-yl)phenyl)-4-(piperazin-1-yl)pyrrolidin-2-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition or activation of these targets, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 1-(3-(2-Fluorophenyl)phenyl)-4-(piperazin-1-yl)pyrrolidin-2-one
- 1-(3-(4-Methylpyridin-3-yl)phenyl)-4-(piperazin-1-yl)pyrrolidin-2-one
- 1-(3-(2-Fluoro-4-methylphenyl)phenyl)-4-(piperazin-1-yl)pyrrolidin-2-one
Uniqueness
1-(3-(2-Fluoro-4-methylpyridin-3-yl)phenyl)-4-(piperazin-1-yl)pyrrolidin-2-one is unique due to the specific combination of substituents on the phenyl and pyridine rings, which can confer distinct chemical and biological properties. This uniqueness might translate to specific interactions with biological targets or unique reactivity in chemical reactions.
特性
分子式 |
C20H23FN4O |
|---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
1-[3-(2-fluoro-4-methylpyridin-3-yl)phenyl]-4-piperazin-1-ylpyrrolidin-2-one |
InChI |
InChI=1S/C20H23FN4O/c1-14-5-6-23-20(21)19(14)15-3-2-4-16(11-15)25-13-17(12-18(25)26)24-9-7-22-8-10-24/h2-6,11,17,22H,7-10,12-13H2,1H3 |
InChIキー |
DEUUZBQSQYJQIS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC=C1)F)C2=CC(=CC=C2)N3CC(CC3=O)N4CCNCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(Cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B13728193.png)

![[6-(Toluene-4-sulfonyloxy)-hexyloxy]-acetic acid tert-butyl ester](/img/structure/B13728216.png)

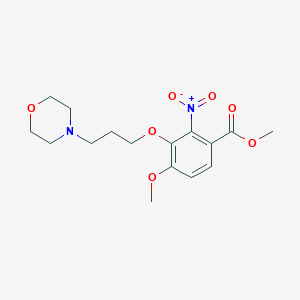


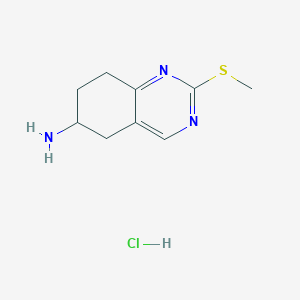

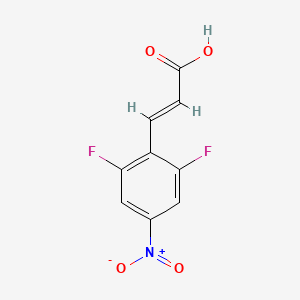
![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde](/img/structure/B13728253.png)
